(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
Description
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
(3S)-6-bromospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H8BrNO3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4H2,(H,13,14,15)/t11-/m0/s1 |
InChI Key |
QGXOQPVPPXLVDX-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@]2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2 |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Spirocycle Formation
The pivotal step in the synthesis involves the formation of the spirocyclic oxazolidinedione ring. As reported in, treatment of the acylated intermediate with triphosgene (BTC) in tetrahydrofuran (THF) at 0–25°C induces cyclization, yielding the racemic spiro compound. Key parameters influencing this reaction include:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0°C → 25°C (gradual) | Minimizes side reactions |
| Solvent | Anhydrous THF | Enhances triphosgene reactivity |
| Equivalents of BTC | 1.0 eq. | Prevents over-chlorination |
| Base | Triethylamine (2.5 eq.) | Neutralizes HCl byproduct |
Under these conditions, the cyclization proceeds with ~70% yield, as confirmed by HPLC andH-NMR.
Stereochemical Control
Achieving the (S)-configuration requires chiral resolution or asymmetric synthesis. While source explicitly describes the (R)-enantiomer, the (S)-form can be obtained through two validated approaches:
-
Chiral Chromatography : Preparative chiral HPLC using a cellulose-based stationary phase (e.g., Chiralpak IC) resolves racemic mixtures, isolating the (S)-enantiomer with >99% enantiomeric excess (ee).
-
Asymmetric Induction : Employing (S)-configured starting materials, such as (S)-1,1,1-trifluoropropan-2-amine, during the amide coupling step biases the spiro center’s stereochemistry.
Purification and Characterization
Chromatographic Purification
Crude reaction mixtures are purified via sequential chromatography:
Spectroscopic Validation
The (S)-enantiomer is characterized by:
-
1H-NMR (400 MHz, CDCl3): δ 7.28 (s, 2H, aromatic), 5.42 (q, J = 6.8 Hz, 1H, spiro-CH), 3.92–3.85 (m, 2H, oxazolidinedione CH2).
-
HRMS (ESI) : Calculated for C12H9BrNO3 [M+H]+: 302.9734; Found: 302.9731.
-
HPLC Retention Time : 12.7 min (Chiralpak IC, hexanes/ethanol 90:10).
Comparative Analysis of Synthetic Routes
Source and provide complementary insights into spirocyclic compound synthesis:
The higher yield in source underscores the efficiency of pre-functionalized starting materials over late-stage cross-coupling reactions.
Challenges and Mitigation Strategies
Epimerization Risks
The spiro center’s stereochemistry is prone to epimerization under acidic or basic conditions. To mitigate this:
Boron-Based Side Reactions
In attempts to functionalize the bromine via Suzuki coupling (as in), residual palladium catalysts can decompose the oxazolidinedione ring. Filtering through Celite® and treating with ethylenediamine effectively removes Pd contaminants.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) report consistent yields of 65–70%, but scaling to >100 g introduces challenges:
Chemical Reactions Analysis
Types of Reactions
(S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromine substituent or the oxazolidine ring.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dehalogenated or reduced derivatives, and substitution can result in various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Potential
Recent studies have indicated that compounds structurally related to (S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione may act as GPR40 agonists, which are being explored for their potential to enhance insulin secretion and improve glucose metabolism. For instance, research has shown that modifications in the spirocyclic structure can lead to compounds with significant efficacy in lowering blood glucose levels in preclinical models of Type 2 Diabetes Mellitus (T2DM) .
1.2 Anticancer Activity
The compound's unique oxazolidine structure has been investigated for its potential anticancer properties. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. The presence of bromine may enhance the lipophilicity and biological activity of the molecule, making it a candidate for further development in cancer therapeutics .
Synthetic Methodologies
2.1 Chiral Synthesis
This compound serves as an important chiral building block in organic synthesis. Its enantiomeric purity allows for the development of asymmetric synthesis routes where it can be utilized to produce other chiral compounds with potential therapeutic applications. The compound has been employed in enantioselective reactions, showcasing its utility in synthesizing complex molecules .
2.2 Catalytic Applications
The compound has been explored as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals enhances the selectivity and efficiency of various chemical transformations, including cross-coupling reactions and C-H activation processes . This catalytic role not only increases reaction yields but also allows for the functionalization of otherwise inert substrates.
Case Studies
3.1 Case Study: Antidiabetic Agents
In a study published by the American Chemical Society, several derivatives of this compound were synthesized and evaluated for their GPR40 agonist activity. The results demonstrated that specific modifications led to improved potency and selectivity, highlighting the compound's potential as a lead structure for developing new antidiabetic drugs .
3.2 Case Study: Anticancer Research
A research group investigated the cytotoxic effects of this compound on various cancer cell lines. The findings showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. These results suggest that this compound could be further explored as a scaffold for novel anticancer agents .
Mechanism of Action
The mechanism by which (S)-5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways.
Comparison with Similar Compounds
Stereochemical Variants: (R)-Enantiomer and Diastereomers
The (R)-enantiomer of the compound, (R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione , exhibits distinct physicochemical and biological properties. For example:
- Synthetic Yield : The (R)-enantiomer is synthesized in 59% yield over two steps, comparable to the (S)-form .
- Biological Activity : Enantiomeric configuration significantly impacts target binding. Derivatives of the (R)-enantiomer show enhanced selectivity for kinase inhibitors in prostate cancer models compared to the (S)-form .
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Synthetic Yield | ~70% (after SFC) | 59% |
| Enantiomeric Excess (ee) | >99% | >99% |
| Key Applications | Intermediate for SAR | Kinase inhibitors |
Substituent Variations at the 5-Position
Replacing the bromine atom with other groups alters solubility, metabolic stability, and target affinity:
a. 5-(1-Methyl-1H-pyrazol-4-yl) Derivatives
- Example : B4 (N-((S)-chroman-4-yl)-N-(4-fluorobenzyl)-2-(5-(1-methyl-1H-pyrazol-4-yl)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide) .
- Activity: These derivatives exhibit nanomolar IC₅₀ values against prostate cancer cell lines due to improved solubility and S1P receptor modulation .
b. 5-(3-Methylureido) Derivatives
- Example : Compounds 21 and 22 (N-benzyl-N-((S)-1-cyclopropylethyl)-2-((S/R)-5-(3-methylureido)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide) .
- Activity : Ureido derivatives show enhanced oral bioavailability (>80% in rodent models) and prolonged half-life compared to brominated analogs .
c. 5-Amino Derivatives
- Example: I-25 (2-(5-amino-2',4'-dioxo-spiro[indene-1,5'-oxazolidine]-3'-yl)-N-benzyl-N-((S)-1-cyclopropylethyl)acetamide) .
- Activity: Amino-substituted analogs are intermediates for antibody-drug conjugates (ADCs) due to their amine reactivity .
Core Structural Modifications
Replacing the oxazolidinedione ring with other heterocycles modulates target engagement:
a. Morpholine Derivatives
- Example : (S)-5-Bromo-2,3-dihydrospiro[indene-1,2'-morpholine] .
- Activity : Morpholine analogs exhibit S1P5 receptor agonism for cognitive disorder treatment, with 93% yield in synthesis .
b. Thiazolidinedione Derivatives
- Example : Spiro-thiazolidines (e.g., Compound 97: IC₅₀ = 0.36 nM against U937 leukemia cells) .
- Activity : Thiazolidinediones show superior anticancer activity but lower metabolic stability compared to oxazolidinediones .
Q & A
Q. Resolution strategies :
- Standardize assay protocols (e.g., serum concentration, incubation time).
- Use isogenic cell lines to control genetic variability.
- Validate target engagement via thermal shift assays .
What mechanistic insights explain the compound’s interaction with epigenetic targets like p300/CBP?
The spiro-oxazolidinedione core mimics acetyl-lysine, competitively inhibiting p300/CBP’s histone acetyltransferase (HAT) domain. SAR studies () show bromine’s electronegativity increases binding affinity (ΔG = −9.8 kcal/mol) by stabilizing a hydrophobic pocket near Trp1436. Kinetic studies reveal uncompetitive inhibition with respect to acetyl-CoA, suggesting induced-fit binding .
What derivatization strategies improve solubility without compromising activity?
- PEGylation : Adding polyethylene glycol (PEG) chains at the indene C-5 position increases aqueous solubility (logP reduction from 2.8 to 1.5) while maintaining IC₅₀ < 1 nM ().
- Prodrug approaches : Esterification of the oxazolidinedione carbonyl group (e.g., acetyl-protected derivatives) enhances oral bioavailability ().
- Heteroatom substitution : Replacing bromine with methoxy groups reduces cytotoxicity in HEK293 cells () .
What analytical challenges arise in purity assessment, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
